molecular formula C14H19F2NO B8175202 4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine

4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine

Cat. No.: B8175202
M. Wt: 255.30 g/mol
InChI Key: QWYZHBJZXROHIV-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine is an organic compound characterized by the presence of difluoro and methoxybenzyl groups attached to a cyclohexanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of methoxy-substituted cyclohexanamine derivatives.

Scientific Research Applications

4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxybenzyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanamine: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    4-Methoxybenzylamine: Lacks the difluorocyclohexane moiety, leading to different reactivity and uses.

    4,4-Difluoro-N-benzylcyclohexanamine: Similar structure but without the methoxy group, affecting its binding affinity and biological activity.

Uniqueness

4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine is unique due to the combination of difluoro and methoxybenzyl groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO/c1-18-13-4-2-11(3-5-13)10-17-12-6-8-14(15,16)9-7-12/h2-5,12,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZHBJZXROHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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